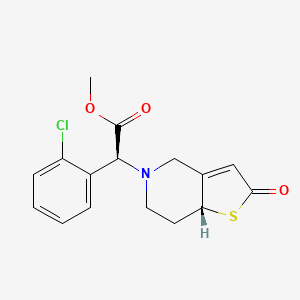

![molecular formula C17H11NO3S B1456745 1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 1365988-69-7](/img/structure/B1456745.png)

1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

Overview

Description

1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione, commonly referred to as 2TPD, is a novel organic compound with potential applications in a wide range of scientific research areas.

Scientific Research Applications

-

Siderophores : These are a class of small molecules known for their high iron binding capacity, essential for all life forms requiring iron. They have applications in medicine, agriculture, and environmental sciences, including biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

-

Thiophene Derivatives : Substituted thiophenes are among the most important aromatic heterocyclic derivatives. Many molecules incorporating the thiophene nucleus have shown important pharmacological activities. Moreover, thiophene derivatives find large application in material science and in coordination chemistry .

-

Thiol–yne Coupling (TYC) : This is a type of click chemistry procedure that has emerged as a promising candidate for replacing/complementing other popular click reactions such as the thiol–ene coupling (TEC) and the Cu-catalysed azide–alkyne cycloaddition (CuAAC). Radical TYC is a metal-free reaction suitable for biomedical applications, and its mechanistic features often make it more efficient than its TEC sister reaction and more suitable for multifaceted derivatisations in the materials chemistry and bioconjugation realms .

-

Hydrogels : Hydrogels are composed of three-dimensional structures with a hydrated polymeric network. They have a wide variety of applications including tissue engineering, drug delivery, diagnostics, imaging, and optics. The super intelligent hydrogels have gained significant interest from many researchers due to their stimuli-responsive behavior like temperature, pressure, pH, electric and magnetic fields .

-

Flexible Bioelectronic Applications : The compound could potentially be used in the development of flexible bioelectronic devices. These devices require materials that maintain stable electrochemical performance even under physical stress, such as folding and stretching .

-

Quantum Internet : Quantum internet is a network that could allow information to be exchanged while encoded in quantum states. The technology could enable any two users to establish almost unbreakable cryptographic keys to protect sensitive information. But full use of entanglement could do much more, such as connecting separate quantum computers into one larger, more powerful machine .

-

Image Generation : The compound could potentially be used in the development of high-quality image generation models. These models are capable of generating images with even better detail, richer lighting and fewer distracting artifacts than previous models .

-

Pharmaceutical Testing : The compound could potentially be used for pharmaceutical testing. High-quality reference standards are essential for accurate results in pharmaceutical testing .

properties

IUPAC Name |

1-[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3S/c19-15(8-7-14-2-1-11-22-14)12-3-5-13(6-4-12)18-16(20)9-10-17(18)21/h1-11H/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZWKCMWRGFRFC-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine](/img/structure/B1456662.png)

![4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B1456665.png)

![1-Nitro-2-[2-(4-chlorophenyl)vinyl]-4-(pentafluorosulfanyl)benzene](/img/structure/B1456672.png)

![3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1456680.png)